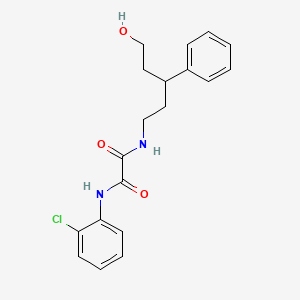

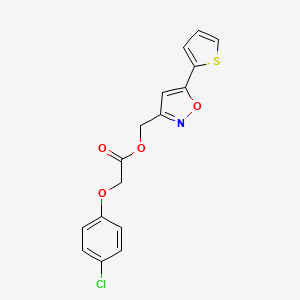

N1-(2-chlorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-chlorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide, also known as JNJ-17203212, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of oxalamide derivatives and has been found to exhibit potent analgesic and anti-inflammatory properties.

Scientific Research Applications

Synthesis and Characterization

- A novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides introduces a methodology applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides, providing a new useful formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Biological Applications

- Enhanced exposure of human immunodeficiency virus type 1 (HIV-1) primary isolate neutralization epitopes through binding of CD4 mimetic compounds, where N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (NBD-556) blocks the interaction between HIV-1 gp120 and its receptor CD4, suggesting its potential as a small compound to enhance neutralizing activities of antibodies in vivo (Yoshimura et al., 2010).

Material Science

- The study of electro-Fenton degradation of antimicrobials triclosan and triclocarban introduces a novel method for environmental decontamination using oxalamide derivatives, highlighting their potential use in the degradation of persistent organic pollutants (Sirés et al., 2007).

Anticonvulsant Properties

- The design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants explore the anticonvulsant activity of N1‐substituted‐N2,N2‐diphenyl oxalamides, which were found to be more potent than the standard drug in certain tests, indicating their potential in developing new anticonvulsant medications (Nikalje et al., 2012).

Anticholinesterase Activity

- Preparation, anticholinesterase activity, and docking study of new 2-butenediamide and oxalamide derivatives for Alzheimer’s disease show that certain oxalamide derivatives exhibit significant inhibitory activity against butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), which are key targets in Alzheimer’s disease treatment (Yerdelen et al., 2015).

properties

IUPAC Name |

N'-(2-chlorophenyl)-N-(5-hydroxy-3-phenylpentyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3/c20-16-8-4-5-9-17(16)22-19(25)18(24)21-12-10-15(11-13-23)14-6-2-1-3-7-14/h1-9,15,23H,10-13H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCOGUFBOFIMMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=CC=C2Cl)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluoro-3-methylphenyl)methyl]oxirane](/img/structure/B2820456.png)

![9-Chloro-5-(4-pyridinyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B2820460.png)

![5-(3,4-dimethoxyphenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2820461.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2820462.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2820464.png)

![2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2820466.png)

![3-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2820467.png)

![8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2820478.png)